molecular formula C14H16N2O2 B7549918 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B7549918
M. Wt: 244.29 g/mol
InChI Key: HZUHLTNOXQNJSY-UHFFFAOYSA-N
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Description

8-(Pyridin-2-yl)-1,4-dioxaspiro[45]decane-8-carbonitrile is a spiro compound characterized by a unique structure where a pyridine ring is fused with a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific spiro structure and the presence of both a pyridine ring and a dioxaspirodecane ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a complex organic compound notable for its unique spirocyclic structure, which combines a pyridine ring with a dioxaspirodecane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2. The structure features a rigid spiro system that allows for diverse interactions with biological targets due to the spatial arrangement of its substituents. The presence of a carbonitrile functional group enhances its reactivity, making it suitable for various organic transformations.

Structural Characteristics

PropertyDescription
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Functional GroupsPyridine, Dioxaspiro, Carbonitrile

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. The pyridine moiety plays a crucial role in these activities by facilitating hydrogen bonding and π-π interactions with microbial targets. Specific studies have shown that derivatives can inhibit bacterial growth effectively.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been reported that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, the compound's interaction with cyclin-dependent kinases (CDKs) has been explored, highlighting its potential as a lead compound in cancer therapy.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction could involve inhibition of enzyme functions or alteration of receptor signaling pathways.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications to the pyridine ring significantly enhanced activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Potential

A comparative analysis involving several analogs of the compound demonstrated promising results in inhibiting CDK9 activity in cancer cell lines. The most potent analog showed an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AntifungalPotential antifungal properties observed
AnticancerInhibitory effects on CDK9 in cancer cells

Properties

IUPAC Name

8-pyridin-2-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUHLTNOXQNJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)C3=CC=CC=N3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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